molecular formula C10H19NOS B14706738 Carbamothioic acid, dipropyl-, S-2-propenyl ester CAS No. 18283-62-0

Carbamothioic acid, dipropyl-, S-2-propenyl ester

Cat. No.: B14706738
CAS No.: 18283-62-0
M. Wt: 201.33 g/mol
InChI Key: VBVMHCLSHOAUBL-UHFFFAOYSA-N
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Description

Carbamothioic acid, dipropyl-, S-2-propenyl ester is an organic compound with the molecular formula C10H21NOS. It is a member of the carbamothioic acid esters, which are known for their diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a dipropyl group and a propenyl ester group attached to the carbamothioic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, dipropyl-, S-2-propenyl ester typically involves the reaction of dipropylamine with carbon disulfide to form dipropylthiocarbamic acid. This intermediate is then esterified with 2-propenyl alcohol under acidic conditions to yield the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, dipropyl-, S-2-propenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamothioic acid, dipropyl-, S-2-propenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling unwanted vegetation.

Mechanism of Action

The mechanism of action of carbamothioic acid, dipropyl-, S-2-propenyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in target organisms. This inhibition is achieved through the binding of the ester group to the active site of the enzyme, preventing the normal substrate from accessing the site.

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, dipropyl-, S-propyl ester
  • Carbamothioic acid, bis(1-methylethyl)-, S-(2,3-dichloro-2-propenyl) ester
  • Carbamothioic acid, N,N-dipropyl S-(2-propynyl) ester

Uniqueness

Carbamothioic acid, dipropyl-, S-2-propenyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of activity and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

18283-62-0

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

S-prop-2-enyl N,N-dipropylcarbamothioate

InChI

InChI=1S/C10H19NOS/c1-4-7-11(8-5-2)10(12)13-9-6-3/h6H,3-5,7-9H2,1-2H3

InChI Key

VBVMHCLSHOAUBL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)SCC=C

Origin of Product

United States

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